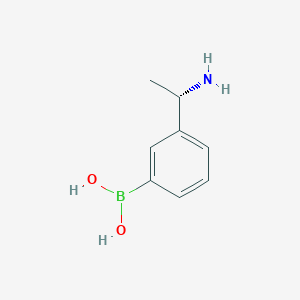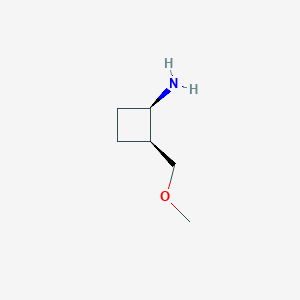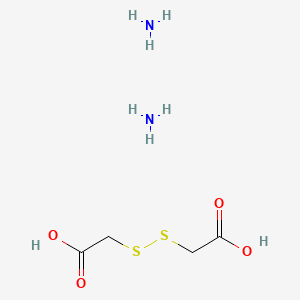
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is an organic compound with the molecular formula C15H7NO2 It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can also be employed to achieve selective oxidation with minimal by-products. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the desired product.
化学反応の分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or completely reduce the compound to anthracene derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols, anthracene derivatives.
Substitution: Amides, esters, and other functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. The nitrile group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile depends on its specific application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the nitrile group.
2-Cyanoanthracene: Contains a nitrile group but lacks the ketone groups.
Anthracene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is unique due to the combination of ketone and nitrile functional groups, which impart distinct chemical reactivity and electronic properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.
特性
CAS番号 |
37649-98-2 |
|---|---|
分子式 |
C15H7NO2 |
分子量 |
233.22 g/mol |
IUPAC名 |
9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H |
InChIキー |
WOUWMLCELPTUSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)


![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)




